Stereospecific Enzyme Activity in VLCFA Elongation: (3S)- vs. (3R)-3-Hydroxyacyl-CoA
In VLCFA synthesis, the elongase complex's 3-hydroxyacyl-CoA dehydratase (HACD) is stereospecific for the (3R)-enantiomer, not the (3S)-form. This is a key functional differentiator [1]. A study using leek microsomes demonstrated that the rate of VLCFA synthesis using (R)-3-OH C20:0-CoA was significantly higher than with the (S)-isomer across a range of substrate concentrations, confirming that the native elongase machinery discriminates between the two stereoisomers [2].
| Evidence Dimension | Rate of VLCFA synthesis (incorporation of [2-14C]malonyl-CoA) |
|---|---|
| Target Compound Data | Lower synthesis rate |
| Comparator Or Baseline | (R)-3-OH C20:0-CoA |
| Quantified Difference | Higher rate with (R)-isomer (specific values not provided in abstract) |
| Conditions | In vitro assay with etiolated leek (Allium porrum) seedling microsomes [2] |
Why This Matters
This demonstrates that (3S)-3-hydroxytetracosanoyl-CoA cannot substitute for the (3R)-enantiomer in VLCFA elongation assays, making the defined (3S) compound essential for studying alternative metabolic fates or for use as a negative control.
- [1] MetaCyc. (n.d.). Reaction: 4.2.1.134 - Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase. View Source
- [2] Lessire, R., et al. (1999). Study of the 3-hydroxy eicosanoyl-coenzyme A dehydratase and (E)-2,3 enoyl-coenzyme A reductase involved in acyl-coenzyme A elongation in etiolated leek seedlings. Arch Biochem Biophys, 363(2), 219-226. View Source
